molecular formula C18H14N4O B3038576 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide CAS No. 866152-74-1

1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide

Cat. No. B3038576
CAS RN: 866152-74-1
M. Wt: 302.3 g/mol
InChI Key: NXZOTQJMDNPOAX-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its chemical name, molecular formula, and structural formula. It may also include its physical appearance and other identifying characteristics .


Synthesis Analysis

The synthesis of a compound refers to the process by which it is made. This can involve a variety of chemical reactions, and often requires specific conditions such as temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory tests .

Scientific Research Applications

Synthesis and Chemical Properties

  • Three-component Reaction Development : Belyaeva et al. (2012) reported a three-component reaction involving 1-substituted imidazoles, isocyanates, and cyanophenylacetylene, producing (Z)-(2-cyano-1-phenylethenyl)imidazole-2-carboxamides with high stereoselectivity. This method offers an efficient way to access a novel family of functionalized imidazoles, potentially including compounds like 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide (Belyaeva et al., 2012).

Biological and Medicinal Research

  • Design of Farnesyltransferase Inhibitors : Ohkanda et al. (2002) designed and synthesized a series of nonpeptidic farnesyltransferase inhibitors based on a terphenyl scaffold, including 2-phenyl-3-(N-(1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)amino-3'carboxylbiphenyl. These compounds demonstrated submicromolar inhibition activity against farnesyltransferase in vitro and inhibited H-Ras processing in cells (Ohkanda et al., 2002).

  • Antibacterial and Anticancer Properties : Patil et al. (2011) synthesized novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes, including compounds with 1-(4-cyanobenzyl)imidazole groups. These complexes showed significant antibacterial activity and cytotoxicity against human renal cancer cells, suggesting potential applications in antimicrobial and cancer therapies (Patil et al., 2011).

Catalysis and Material Science

  • Exploring Cycloplatinated Complexes : Fuertes et al. (2015) explored the synthesis of cycloplatinated compounds, including 1-(4-cyanophenyl)-1H-imidazol, which was used to create N-heterocyclic carbene (NHC) complexes. These complexes were studied for their geometric properties and potential catalytic applications (Fuertes et al., 2015).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-[(4-cyanophenyl)methyl]-N-phenylimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-12-14-6-8-15(9-7-14)13-22-11-10-20-17(22)18(23)21-16-4-2-1-3-5-16/h1-11H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZOTQJMDNPOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CN2CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182739
Record name 1-[(4-Cyanophenyl)methyl]-N-phenyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide

CAS RN

866152-74-1
Record name 1-[(4-Cyanophenyl)methyl]-N-phenyl-1H-imidazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866152-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Cyanophenyl)methyl]-N-phenyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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